Anmontanin B

Description

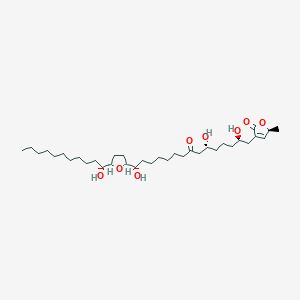

Anmontanin B is a monotetrahydrofuran (mono-THF) acetogenin isolated from the leaves of Annona montana (soursop family). Acetogenins are bioactive polyketides characterized by long aliphatic chains containing oxygenated functional groups, such as THF rings and γ-lactone moieties.

Properties

Molecular Formula |

C35H62O8 |

|---|---|

Molecular Weight |

610.9 g/mol |

IUPAC Name |

(2S)-2-methyl-4-[(2R,6R,15S)-2,6,15-trihydroxy-15-[(2S,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]-8-oxopentadecyl]-2H-furan-5-one |

InChI |

InChI=1S/C35H62O8/c1-3-4-5-6-7-8-9-13-19-31(39)33-21-22-34(43-33)32(40)20-14-11-10-12-16-29(37)25-30(38)18-15-17-28(36)24-27-23-26(2)42-35(27)41/h23,26,28,30-34,36,38-40H,3-22,24-25H2,1-2H3/t26-,28+,30+,31+,32-,33+,34-/m0/s1 |

InChI Key |

GHEKIGMRUQZXTB-ONEOCZONSA-N |

Isomeric SMILES |

CCCCCCCCCC[C@H]([C@H]1CC[C@H](O1)[C@H](CCCCCCC(=O)C[C@@H](CCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCC(C1CCC(O1)C(CCCCCCC(=O)CC(CCCC(CC2=CC(OC2=O)C)O)O)O)O |

Synonyms |

anmontanin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Key Compounds for Comparison:

- Anmontanin C: A stereochemically pure mono-THF acetogenin with a γ-hydroxymethyl-γ-lactone moiety.

- Annonacin: A well-studied mono-THF acetogenin with potent neurotoxic and antitumor activities.

- Murisolin: A mono-THF acetogenin containing a saturated γ-lactone ring.

Table 1: Structural and Functional Comparison

| Feature | Anmontanin B | Anmontanin C | Annonacin | Murisolin |

|---|---|---|---|---|

| Lactone Type | γ-Hydroxybutenolide* | γ-Hydroxymethyl-γ-lactone | Saturated γ-lactone | Saturated γ-lactone |

| Stereochemical Purity | Likely racemic (inferred) | Stereochemically pure | Racemic (configurational interconversion) | Racemic (configurational interconversion) |

| THF Ring Position | Adjacent to lactone* | Adjacent to lactone | Central region of aliphatic chain | Central region of aliphatic chain |

| Pharmacological Activity | Anticancer (inferred) | Cytotoxic, antitumor | Neurotoxic, antitumor | Antiparasitic, cytotoxic |

Key Differences:

Lactone Configuration: Anmontanin C uniquely possesses a γ-hydroxymethyl-γ-lactone, distinguishing it from this compound and other acetogenins. This moiety enhances stereochemical stability, as observed in its resolved NMR spectra . In contrast, annonacin and murisolin feature saturated γ-lactones, which undergo rapid configurational interconversion, leading to racemic mixtures and inconsistent NMR signals .

Stereochemical Stability: Anmontanin C’s stereochemical purity is attributed to its γ-hydroxymethyl group, which imposes conformational constraints. This contrasts with this compound and annonacin, where the absence of such substituents allows dynamic interconversion between enantiomers, complicating spectral analysis .

Biological Implications: Anmontanin C’s stereochemical purity may enhance target specificity in cytotoxic assays, whereas annonacin’s neurotoxicity is linked to its ability to inhibit mitochondrial complex I—a trait shared among many racemic acetogenins .

NMR and Spectroscopic Behavior

- Anmontanin C: Exhibits resolved NMR peaks due to restricted conformational mobility. Mootoo et al.

- Annonacin/Murisolin: Show peak splitting or averaging in NMR due to configurational interconversion. External factors (temperature, impurities) further affect spectral reproducibility .

Pharmacological Activities

While direct data on this compound is sparse, comparisons with analogs suggest:

- Anticancer Potential: Mono-THF acetogenins like annonacin and Anmontanin C exhibit cytotoxicity via mitochondrial disruption. This compound likely shares this mechanism .

- Neurotoxicity: Annonacin’s neurotoxic effects are well-documented, but Anmontanin C’s structural uniqueness may reduce off-target toxicity .

Q & A

Basic: What experimental methodologies are recommended for the initial chemical characterization of Anmontanin B?

Answer:

- Isolation and Purification : Use chromatography (e.g., HPLC, column chromatography) with solvent systems tailored to this compound’s polarity. Validate purity via ≥95% peak area in analytical HPLC .

- Structural Elucidation : Combine spectroscopic techniques (NMR for stereochemistry, HRMS for molecular formula, IR for functional groups). Cross-validate with X-ray crystallography if crystalline .

- Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail protocols in the "Experimental" section, ensuring reproducibility .

Basic: How can researchers establish the biological activity profile of this compound?

Answer:

- In Vitro Assays : Use dose-response curves (e.g., IC₅₀ values) in target-specific assays (enzyme inhibition, cell viability). Include positive/negative controls and solvent controls to isolate compound effects .

- In Vivo Models : Select species and disease models aligned with this compound’s hypothesized mechanism. Document ethical approvals and randomization protocols .

- Data Validation : Replicate experiments ≥3 times, reporting mean ± SD and statistical significance (p<0.05) .

Basic: What analytical techniques are critical for validating this compound’s stability under varying conditions?

Answer:

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 1 month) with LC-MS monitoring. Track degradation products and quantify parent compound retention .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. Include pH, light, and temperature variables in experimental design .

Advanced: How should researchers address contradictions in reported pharmacological efficacy data for this compound?

Answer:

- Systematic Review : Aggregate data from peer-reviewed studies (excluding non-peer-reviewed sources like *benchchem.com *). Use PRISMA guidelines to assess bias and heterogeneity .

- Variable Analysis : Compare experimental conditions (e.g., dosage, model organisms, endpoints). For example, discrepancies in IC₅₀ values may arise from cell line-specific uptake mechanisms .

- Meta-Analysis : Apply random-effects models to quantify pooled effect sizes and identify outliers .

Advanced: What strategies optimize the synthetic yield and scalability of this compound?

Answer:

- Reaction Engineering : Screen catalysts (e.g., organocatalysts vs. metal catalysts) and solvents for atom economy. Use DOE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) .

- Process Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring. Validate scalability via pilot-scale batches (1–10 kg) with consistent purity profiles .

Advanced: How can multi-omics approaches elucidate this compound’s mechanism of action?

Answer:

- Transcriptomics/Proteomics : Use RNA-seq and LC-MS/MS to identify differentially expressed genes/proteins post-treatment. Validate targets via CRISPR knockouts .

- Metabolomics : Track metabolic flux changes (e.g., via ¹³C-labeled substrates) to map pathway disruptions .

- Data Integration : Apply systems biology tools (e.g., STRING, KEGG) to construct interaction networks .

Advanced: What steps ensure reproducibility in this compound research across laboratories?

Answer:

- Protocol Standardization : Publish detailed SOPs in supplementary materials, including instrument calibration methods .

- Material Sharing : Deposit compound samples in public repositories (e.g., Addgene) with batch-specific QC data .

- Collaborative Validation : Initiate multi-center studies to compare inter-lab variability .

Advanced: How should researchers design studies to minimize confounding variables in this compound trials?

Answer:

- Randomization : Use block randomization for in vivo studies to distribute genetic/environmental variability .

- Blinding : Implement double-blinding in pharmacological assays to reduce observer bias .

- Covariate Adjustment : Apply ANCOVA to statistically control for variables like age or baseline biomarker levels .

Advanced: What computational and experimental methods validate this compound’s structure-activity relationships (SAR)?

Answer:

- Molecular Docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina). Validate with mutagenesis studies .

- Analog Synthesis : Introduce functional group modifications (e.g., -OH to -OCH₃) and test activity shifts. Use QSAR models to prioritize analogs .

- Crystallography : Resolve ligand-target co-crystal structures to confirm binding modes .

Advanced: How should researchers interpret conflicting data on this compound’s toxicity thresholds?

Answer:

- Dose-Response Modeling : Compare LD₅₀/NOAEL values across studies. Assess if differences stem from administration routes (oral vs. intravenous) .

- Toxicogenomics : Identify gene expression markers (e.g., CYP450 isoforms) linked to metabolite-induced toxicity .

- Uncertainty Quantification : Report 95% confidence intervals for toxicity endpoints and use sensitivity analysis to rank risk factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.